Formamidine Hydroiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

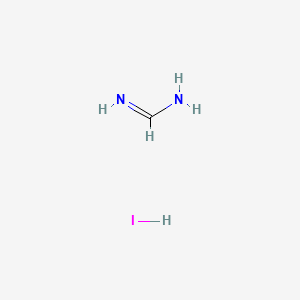

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanimidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJPGANWSLEMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.969 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879643-71-7 | |

| Record name | methanimidamide;hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formamidine Hydroiodide CAS number

An In-depth Technical Guide to Formamidine Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FAI), also known as formamidinium iodide, has emerged as a pivotal precursor in the advancement of next-generation optoelectronic materials, most notably in the field of perovskite solar cells. Its unique properties contribute to enhanced power conversion efficiencies and improved stability of perovskite-based devices. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, in-depth analysis of its applications, and crucial safety information. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of this compound.

Introduction

This compound, with the CAS number 879643-71-7, is an organic salt that has garnered significant attention in materials science.[1][2][3] It is a key component in the synthesis of formamidinium lead iodide (FAPbI₃) perovskites, which are at the forefront of photovoltaic research.[1][4][5] The incorporation of the formamidinium cation (FA⁺) in the perovskite crystal lattice offers several advantages over the more traditional methylammonium (MA⁺) cation, including a more ideal bandgap for single-junction solar cells and superior thermal stability.[1][6] This guide aims to be an essential resource for understanding and utilizing this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application. It is typically a white to off-white crystalline solid or powder.[1][2]

| Property | Value | References |

| CAS Number | 879643-71-7 | [1][2][3] |

| Chemical Formula | CH₅IN₂ | [1][3] |

| Molecular Weight | 171.97 g/mol | [1][2][3] |

| Appearance | White to almost white powder/crystals | [1][2] |

| Melting Point | 242 °C (decomposes) | [1][7] |

| Solubility | Soluble in water, DMF, and DMSO | [7][8] |

| InChI Key | QHJPGANWSLEMTI-UHFFFAOYSA-N | [1] |

Chemical Structure

Caption: Chemical structure of Formamidinium Iodide.

Synthesis of this compound

High-purity this compound is crucial for the fabrication of high-performance perovskite solar cells.[1] A common and effective laboratory-scale synthesis involves the reaction of formamidine acetate with hydroiodic acid.[1][9]

Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of this compound.[9]

Materials:

-

Formamidine acetate

-

Hydroiodic acid (57 wt. % in water)

-

Deionized water

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidine acetate in a minimal amount of deionized water. Place the flask in an ice bath and allow it to cool to 0-5 °C with continuous stirring.

-

Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the cooled formamidine acetate solution. A 1 to 1.5 molar ratio of hydroiodic acid to formamidine acetate can be used.[9] Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: Allow the reaction to proceed for 2 hours in the ice bath with continuous stirring.[9]

-

Solvent Removal: Remove the solvent (water and acetic acid) using a rotary evaporator.

-

Washing: Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts. This step should be repeated until the solid becomes a white or off-white powder.[9]

-

Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a mixture of ethanol and diethyl ether.[9] Dissolve the solid in a minimal amount of hot ethanol and then precipitate it by the slow addition of diethyl ether.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven overnight at a moderate temperature (e.g., 60 °C).

-

Storage: Store the final product in a desiccator under a dark and inert atmosphere to prevent degradation.[9]

Applications in Perovskite Solar Cells

The primary and most impactful application of this compound is as a precursor for the synthesis of formamidinium lead iodide (FAPbI₃) perovskites.[1][10][11] These materials are used as the light-absorbing layer in perovskite solar cells.

Role in Perovskite Structure and Performance

Caption: Role of FAI in forming FAPbI₃ and enhancing solar cell properties.

FAPbI₃ perovskites exhibit a narrower bandgap of approximately 1.48 eV compared to their methylammonium lead iodide (MAPbI₃) counterparts (~1.57 eV).[6][10] This narrower bandgap is closer to the ideal value for a single-junction solar cell, allowing for the absorption of a broader range of the solar spectrum and thus higher potential power conversion efficiencies.[1][10]

Furthermore, the formamidinium cation is larger than the methylammonium cation, which leads to a more symmetric and stable perovskite crystal structure. This results in improved thermal stability, a critical factor for the long-term performance and commercial viability of perovskite solar cells.[1][6]

However, at room temperature, the photoactive black α-phase of FAPbI₃ can transition to a photo-inactive yellow δ-phase.[1][5] Research has shown that the introduction of additives and careful control of fabrication conditions can stabilize the desired α-phase.[1][10]

Stability and Degradation

The stability of this compound and the resulting perovskite films is a crucial area of research. FAI itself is hygroscopic and sensitive to air and light, necessitating storage under an inert atmosphere in the dark.[7]

The degradation of formamidinium-based perovskites is often initiated by exposure to moisture and oxygen.[12] This can lead to the decomposition of the perovskite structure and a subsequent decrease in device performance. The degradation pathway can involve the dissolution of FAI by water and the oxidation of iodide by oxygen, leading to phase transformations to non-perovskite structures.[12]

Elevated temperatures can also accelerate the degradation of formamidinium compounds and the perovskites derived from them.[1] Researchers are actively exploring strategies to enhance the stability of FAPbI₃, including the use of mixed cations and anions, additive engineering, and surface passivation.[1][12]

Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7][13] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

Handling Precautions:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[7]

-

Use in a well-ventilated area, preferably in a fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.[7]

First Aid Measures:

-

Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

-

Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Ingestion: Rinse mouth and seek medical advice.

Conclusion

This compound is a cornerstone material in the advancement of perovskite solar cell technology. Its ability to tune the bandgap and enhance the thermal stability of perovskite films has been instrumental in achieving high power conversion efficiencies. A comprehensive understanding of its properties, synthesis, and handling is essential for researchers aiming to further innovate in this exciting field. This guide provides a foundational knowledge base to support such endeavors.

References

-

Formamidinium Iodide Perovskite: A Revolutionary Material in the Solar Industry. Xiamen Great-Cell Solar Technology Corp.[Link]

-

Formamidinium Lead Iodide → Area → Sustainability. Synonym.com.[Link]

-

Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells. ACS Applied Materials & Interfaces.[Link]

-

Formamidinium Iodide | Greatcell Solar® - Brand: Sigma-Aldrich - LabMal. [Link]

-

The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability - Chemical Science (RSC Publishing). [Link]

-

Formamidinium Iodide: The Key to High-Efficiency Perovskite Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Does anyone have a clearly defined synthesis route for Formamidinium Iodide? ResearchGate.[Link]

-

Intrinsic Stability and Degradation Pathway of Formamidinium Iodide (HC(NH2)2I) in Contact with Metal Oxide | Request PDF - ResearchGate. [Link]

-

Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites - NIH. [Link]

-

Ammonia for post-healing of formamidinium-based Perovskite films - PMC - NIH. [Link]

-

Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide | Request PDF - ResearchGate. [Link]

-

This compound, 5g, Each - CP Lab Safety. [Link]

Sources

- 1. This compound | 879643-71-7 | Benchchem [benchchem.com]

- 2. This compound (99.99%, trace metals basis) [for … [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Formamidinium Lead Iodide → Area → Sustainability [energy.sustainability-directory.com]

- 6. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. content.labscoop.com [content.labscoop.com]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. labmal.com [labmal.com]

- 12. Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Formamidine Hydroiodide for Advanced Research and Development

Introduction: this compound (FAI), a prominent organic salt, has emerged as a critical component in the vanguard of materials science and renewable energy research.[1][2] Its significance is most pronounced in the field of photovoltaics, where it serves as an essential precursor for the synthesis of formamidinium-based perovskite materials.[1][2][3] These materials are at the forefront of next-generation solar cell technology, demonstrating superior thermal stability and a more optimal bandgap for solar energy conversion compared to their methylammonium-based predecessors.[1][3] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this versatile compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application and for the development of robust experimental protocols. The compound is a white to off-white crystalline solid that is known to be hygroscopic and sensitive to air and light.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | CH₅IN₂ | [2][5] |

| Molecular Weight | 171.97 g/mol | [2][3][5] |

| CAS Number | 879643-71-7 | [1][5] |

| Appearance | White to off-white powder/crystals | [1][3] |

| Melting Point | 242 °C (decomposes) | [1][3] |

| Solubility | Soluble in water, DMF, and DMSO | [4][6] |

Synthesis of High-Purity this compound: A Validated Laboratory Protocol

The purity of this compound is a critical determinant in the performance of perovskite-based optoelectronic devices. The following protocol outlines a common and reliable method for the synthesis of high-purity FAI, emphasizing the rationale behind each step to ensure reproducibility and safety.

Principle: This synthesis involves the acid-base reaction between Formamidinium Acetate and Hydroiodic Acid in an ice bath to control the exothermic reaction. Subsequent purification is achieved through recrystallization to yield a high-purity product.

Materials and Equipment:

-

Formamidinium Acetate

-

Hydroiodic Acid (HI)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Schlenk line or glovebox for inert atmosphere handling

-

Drying oven or vacuum desiccator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Formamidinium Acetate in deionized water. The flask is then placed in an ice bath to maintain a low temperature. This is crucial to manage the exothermic nature of the upcoming neutralization reaction and prevent the degradation of the product.

-

Acid Addition: Slowly add Hydroiodic Acid to the stirred solution of Formamidinium Acetate. A molar ratio of 1:1.5 (Formamidinium Acetate to HI) is often employed to ensure complete reaction.[7] The slow addition is critical to control the reaction rate and temperature.

-

Reaction Progression: Continue stirring the mixture in the ice bath for approximately 2 hours to ensure the reaction proceeds to completion.[7]

-

Solvent Removal: After the reaction is complete, remove the water using a rotary evaporator. This step concentrates the product, this compound, in the flask.

-

Initial Purification: Wash the resulting solid with diethyl ether.[7] This step helps to remove any unreacted starting materials and organic-soluble impurities. The washing can be repeated until the solid appears as a white or off-white powder.

-

Recrystallization for High Purity: For applications requiring very high purity, such as in high-efficiency perovskite solar cells, recrystallization is essential. Dissolve the crude product in a minimal amount of hot ethanol and then precipitate the purified this compound by adding diethyl ether.[7] This process can be repeated three to four times for progressively higher purity.

-

Drying and Storage: Dry the purified white solid under vacuum. Due to its hygroscopic nature, it is imperative to store the final product in a dark and dry environment, preferably in a desiccator or under an inert atmosphere in a glovebox.[7]

Core Applications in Research and Development

While the primary application of this compound is in the fabrication of perovskite solar cells, its utility extends to other areas of materials science and organic synthesis.

-

Perovskite Solar Cells: FAI is a key precursor for formamidinium lead iodide (FAPbI₃) perovskites.[1] These perovskites exhibit a bandgap of approximately 1.48 eV, which is closer to the optimal value for single-junction solar cells compared to methylammonium-based perovskites (~1.57 eV).[3] This leads to higher theoretical power conversion efficiencies.

-

Optoelectronics: Beyond solar cells, formamidinium-based perovskites are being explored for use in light-emitting diodes (LEDs), photodetectors, and lasers due to their excellent photophysical properties.[1][2]

-

Organic Synthesis: In a broader chemical context, the formamidine moiety is a versatile functional group. This compound can serve as a reagent in various organic reactions, including oxidation, reduction, and substitution, to introduce nitrogen-containing functionalities into molecules.[1]

Experimental Workflow and Logic

The successful integration of this compound into research, particularly for perovskite device fabrication, follows a logical workflow that ensures material quality and device performance.

Caption: A typical workflow for the synthesis of this compound and its subsequent use in perovskite device fabrication.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[4][8] However, standard laboratory safety precautions should always be observed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid inhalation, ingestion, and contact with skin and eyes.[4][6] The compound is known to be hygroscopic and sensitive to air and light, so it should be stored in a tightly sealed container under an inert gas and in a dark, dry place.[4][8]

Conclusion

This compound is a cornerstone material in the advancement of perovskite optoelectronics. Its synthesis, purification, and handling require meticulous attention to detail to ensure the high quality necessary for state-of-the-art applications. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and its primary applications, serving as a valuable resource for researchers and professionals in the field.

References

-

Does anyone have a clearly defined synthesis route for Formamidinium Iodide? (2019-07-03). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 879643-71-7 | Benchchem [benchchem.com]

- 2. Formamidinium iodide = 99 , anhydrous 879643-71-7 [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. chemscene.com [chemscene.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Formamidine Hydroiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Formamidine Hydroiodide in Perovskite Research

This compound (FAI), also known as formamidinium iodide, is a key organic salt and an essential precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices.[1] Its chemical formula is CH₅IN₂.[1] The formamidinium cation (FA⁺) has gained significant attention as a larger alternative to the more traditional methylammonium (MA⁺) cation in the perovskite crystal lattice. This substitution has been shown to improve the thermal stability and tune the bandgap of the resulting perovskite material to be closer to the ideal for single-junction solar cells.[1]

The solubility of FAI in various organic solvents is a fundamental parameter that dictates the processing conditions, film morphology, and ultimately, the performance and reproducibility of perovskite-based devices. A thorough understanding of FAI's solubility behavior is therefore paramount for researchers and engineers working to optimize fabrication processes and develop novel perovskite formulations. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, the underlying principles governing its solubility, and a detailed protocol for its experimental determination.

The Bedrock of Solubility: A Deep Dive into Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, an ionic compound, its dissolution in an organic solvent is primarily driven by strong ion-dipole interactions and hydrogen bonding.

The formamidinium (FA⁺) cation possesses N-H bonds that can act as hydrogen bond donors.[2] The iodide (I⁻) anion, on the other hand, can act as a hydrogen bond acceptor. In the solid state, these ions are held together in a crystal lattice by strong electrostatic forces and N-H···I hydrogen bonds.[2] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the lattice energy of the solid FAI and the cohesive forces between the solvent molecules.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally effective at dissolving FAI. This is due to their large dipole moments and the presence of lone pairs of electrons on oxygen or sulfur atoms, which can act as strong hydrogen bond acceptors for the N-H groups of the FA⁺ cation.[3][4] Computational studies have shown that the interaction energy between the FA⁺ cation and NMP is stronger than with DMSO, suggesting a more favorable interaction.[3]

The diagram below illustrates the key intermolecular forces at play when this compound is dissolved in a polar aprotic solvent like DMF.

Caption: Dominant intermolecular forces in the dissolution of FAI.

Quantitative Solubility Data of this compound

While qualitatively it is known that this compound is soluble in polar solvents, precise quantitative data across a wide range of organic solvents is not extensively reported in peer-reviewed literature.[1] Much of the existing research focuses on the solubility of the final perovskite material (e.g., FAPbI₃) or precursor solutions containing both FAI and a lead halide.[5][6] The following table summarizes the available qualitative and any found quantitative solubility information for FAI in several common organic solvents at ambient temperature.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility | Quantitative Solubility (at ambient temp.) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Soluble[7] | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Soluble[8] | Data not readily available |

| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | 204 | Soluble | Data not readily available |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Soluble[9] | Data not readily available |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[10] | Data not readily available |

| Isopropanol (IPA) | C₃H₈O | 60.10 | 82.6 | Soluble[11] | Data not readily available |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Sparingly Soluble | Data not readily available |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Limited solubility[12] | Data not readily available |

Note: The lack of standardized, readily available quantitative data underscores the importance of the experimental protocol provided in the following section for researchers to determine solubility in their specific solvent systems and conditions.

Experimental Protocol for Determining the Solubility of this compound

The following detailed, step-by-step methodology describes the widely accepted isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a given solvent at a specific temperature.

Causality of Experimental Choices

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, ensuring that the measured concentration represents the true solubility at that temperature. The extended equilibration time is crucial for compounds that may dissolve slowly. The use of a temperature-controlled shaker bath is essential to maintain isothermal conditions, as solubility is highly temperature-dependent. Filtration is a critical step to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of the solubility. Gravimetric analysis is a straightforward and accurate method for quantifying the dissolved solid, provided the solute is non-volatile and thermally stable at the drying temperature.

Self-Validating System

To ensure the trustworthiness of the results, it is recommended to perform the experiment in triplicate to assess the reproducibility of the measurements. Additionally, approaching equilibrium from both undersaturation (as described) and supersaturation (by preparing a solution at a higher temperature and allowing it to cool and precipitate) can validate that a true equilibrium has been reached.

Step-by-Step Methodology

-

Preparation of Materials and Equipment:

-

High-purity this compound (FAI).

-

Anhydrous organic solvent of interest.

-

Temperature-controlled shaker water bath.

-

Several sealable glass vials or flasks.

-

Analytical balance (accurate to at least 0.1 mg).

-

Syringes and syringe filters (e.g., 0.2 µm PTFE).

-

Pre-weighed glass vials for drying.

-

Vacuum oven or desiccator.

-

-

Sample Preparation:

-

Add an excess amount of FAI to each of the sealable glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the organic solvent into each vial containing the FAI.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in the temperature-controlled shaker water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry glass vial. The filtration step is critical to remove any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated. The temperature should be high enough for efficient evaporation but well below the decomposition temperature of FAI.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the vial containing the dried FAI residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved FAI by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of residue in g / volume of solution collected in mL) * 100

-

Molarity (mol/L): (mass of residue in g / molar mass of FAI in g/mol ) / (volume of solution collected in L)

-

-

The workflow for this experimental protocol is visualized in the following diagram:

Caption: Experimental workflow for determining FAI solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, a critical parameter for the advancement of perovskite-based technologies. While comprehensive quantitative data remains a gap in the current literature, the fundamental principles governing its solubility, rooted in intermolecular forces, are well-understood. The provided experimental protocol offers a robust and reliable method for researchers to determine the solubility of FAI in their specific systems, thereby enabling more controlled and reproducible fabrication of high-performance perovskite devices. As the field of perovskite optoelectronics continues to evolve, a deeper and more standardized understanding of the solubility of its fundamental building blocks, such as this compound, will be indispensable.

References

-

Jeong, M., et al. (2018). Tuning Molecular Interactions for Highly Reproducible and Efficient Formamidinium Perovskite Solar Cells via Adduct Approach. Journal of the American Chemical Society, 140(20), 6361-6370. [Link]

-

Chen, L., et al. (2023). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Journal of the American Chemical Society, 145(18), 10247-10257. [Link]

-

Wang, Z., et al. (2022). Interfacial engineering from material to solvent. Uppsala University. [Link]

-

Saidaminov, M. I., et al. (2015). Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth. Chemical Communications, 51(100), 17658-17661. [Link]

-

Strelcov, E., et al. (2022). Phase behaviour and composition in the formamidinium–methylammonium hybrid lead iodide perovskite solid solution. Journal of Materials Chemistry A, 10(1), 244-252. [Link]

-

Cimrová, V., et al. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Materials, 16(3), 1049. [Link]

-

American Elements. (n.d.). Formamidinium Iodide. Retrieved from [Link]

-

Park, N.-G., et al. (2021). Ethanol-based green-solution processing of α-formamidinium lead triiodide perovskite layers. Nature Communications, 12(1), 1-10. [Link]

-

Chen, L., et al. (2024). Unraveling the Influence of Solvent on Side Reactions between Formamidinium Lead Triiodide and Methylammonium Cations. Journal of the American Chemical Society. [Link]

-

Chen, L., et al. (2024). Unraveling the Influence of Solvent on Side Reactions between Formamidinium Lead Triiodide and Methylammonium Cations. Journal of the American Chemical Society, 146(14), 10159-10166. [Link]

-

Saidaminov, M. I., et al. (2015). Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth. KAUST Repository. [Link]

-

Saidaminov, M. I., et al. (2015). Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth. The Royal Society of Chemistry. [Link]

-

Saidaminov, M. I., et al. (2015). Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth. KAUST Repository. [Link]

-

Raifuku, I., et al. (2021). Formamide iodide: A new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. New Journal of Chemistry, 45(10), 4567-4572. [Link]

-

Wang, Z., et al. (2025). Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. ResearchGate. [Link]

-

Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569-572. [Link]

-

Mezei, M., et al. (1984). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Journal of Biomolecular Structure and Dynamics, 2(2), 299-310. [Link]

-

Starger, C. J., et al. (2021). Retrograde Solubility of Methylammonium Lead Iodide in γ-Butyrolactone Does Not Enhance the Uniformity of Continuously Coated Films. Langmuir, 37(16), 4945-4954. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). ForMaMidiniuM Iodide. Retrieved from [Link]

-

Chen, J., et al. (2019). Incorporation of γ-butyrolactone (GBL) dramatically lowers the phase transition temperature of formamidinium-based metal halide perovskites. Journal of Materials Chemistry A, 7(28), 16753-16759. [Link]

-

Greatcell Solar Materials. (n.d.). Formamidinium iodide >99.99%. Retrieved from [Link]

-

Akhtar, M. J., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 423-428. [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

-

Akhtar, M. J., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 423-8. [Link]

-

Kim, J., et al. (2023). Hydrogen bond-mediated pseudo-halide complexation for stable and efficient perovskite precursors and solar cells. Energy & Environmental Science, 16(11), 5123-5132. [Link]

-

Cimrová, V., et al. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. ScholarWorks@Hanyang University. [Link]

-

Cimrová, V., et al. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Materials (Basel, Switzerland), 16(3), 1049. [Link]

-

Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica. Section E, Crystallographic Communications, 73(Pt 4), 569-572. [Link]

-

Starger, C. J., et al. (2021). Retrograde Solubility of Methylammonium Lead Iodide in γ-Butyrolactone Does Not Enhance the Uniformity of Continuously Coated Films. Langmuir, 37(16), 4945–4954. [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. This compound | 879643-71-7 | Benchchem [benchchem.com]

- 2. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. DSpace [repository.kaust.edu.sa]

- 7. mdpi.com [mdpi.com]

- 8. ForMaMidiniuM Iodide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. uu.diva-portal.org [uu.diva-portal.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Formamidine Hydroiodide

This guide provides a comprehensive technical overview of the crystal structure of formamidine hydroiodide (FAI), a critical precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structural characterization, and phase transitions of FAI, underpinned by field-proven insights and methodologies.

Introduction: The Pivotal Role of this compound in Perovskite Technology

Fundamental Crystal Structure of this compound

This compound is a polymorphic compound, meaning it can exist in different crystal structures depending on the temperature.[3][4][5] These temperature-dependent phase transitions are a key characteristic of FAI and have significant implications for its use in perovskite synthesis.

At low temperatures, from 100 K up to 346 K, FAI crystallizes in a monoclinic space group, specifically P2₁/c.[3][4][5] In this phase, the formamidinium (FA⁺) cation and the iodide (I⁻) anion form a tight ionic pair through strong N-H···I hydrogen bonds.[3][4][5] These ionic pairs then arrange into hydrogen-bonded zigzag-like chains.[3][4] The FA⁺ cation itself is planar and symmetrical.[3][4][5]

As the temperature increases, FAI undergoes two solid-solid phase transitions.[3][4][5] The first transition occurs at approximately 346 K, where the crystal structure changes from monoclinic to orthorhombic .[3][4][5] The second transition happens at around 387 K, leading to a cubic crystal system.[3][4][5] These phase transitions are endothermic, as revealed by differential scanning calorimetry (DSC), with associated enthalpy changes.[3][4] Further heating leads to melting at approximately 525 K, followed by decomposition at higher temperatures.[3][4][5]

Table 1: Crystallographic Data and Phase Transitions of this compound

| Temperature Range (K) | Crystal System | Space Group | Key Structural Features | Reference |

| 100–346 | Monoclinic | P2₁/c | Planar, symmetrical FA⁺ cation; strong N-H···I hydrogen bonds forming zigzag chains. | [1][3][4][5][6] |

| 346–387 | Orthorhombic | - | Intermediate phase between monoclinic and cubic. | [1][3][4][5] |

| 387–525 | Cubic | - | Highest symmetry phase before melting. | [1][3][4][5] |

Experimental Protocols: Synthesis and Crystal Growth

The purity of FAI is a critical determinant of the performance and stability of the resulting perovskite devices.[1] Therefore, meticulous synthesis and purification procedures are essential.

Synthesis of High-Purity this compound

A common and effective method for synthesizing FAI involves the reaction of formamidinium acetate with hydroiodic acid.[7]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve formamidinium acetate powder in a 2x molar excess of 57% w/w hydroiodic acid in a reaction vessel.

-

Stirring and Heating: Stir the solution for 10 minutes at 50°C to ensure complete reaction.

-

Drying: Dry the resulting solution at 100°C to obtain a yellow-white powder.

-

Washing: Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

-

Recrystallization: Perform at least two recrystallizations from ethanol to yield white, needle-like crystals of high-purity FAI.[7] This step is crucial for removing a wide range of impurities.[1]

-

Final Drying: Dry the purified crystals overnight in a vacuum oven before use.[7]

Causality Behind Experimental Choices:

-

The use of excess hydroiodic acid ensures the complete conversion of formamidinium acetate.

-

Washing with diethyl ether, a non-polar solvent, effectively removes non-polar impurities while minimizing the loss of the polar FAI product.

-

Multiple recrystallizations from a suitable solvent like ethanol are a highly effective purification technique for crystalline solids, leveraging the difference in solubility between the desired compound and impurities at different temperatures.

Diagram 1: Synthesis and Purification Workflow for this compound

Caption: Workflow for the synthesis and purification of high-purity this compound.

Advanced Structural Analysis Techniques

A thorough understanding of the crystal structure of FAI requires the application of advanced analytical techniques. X-ray diffraction is the primary tool for this purpose, while solid-state NMR spectroscopy offers complementary insights.

X-ray Diffraction (XRD)

X-ray diffraction is an indispensable technique for identifying crystal phases, determining lattice parameters, and assessing the crystallinity of FAI.[1] Both powder XRD and single-crystal XRD are employed for comprehensive structural analysis.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment:

PXRD is a rapid and non-destructive technique used to obtain a diffraction pattern from a polycrystalline sample. This pattern serves as a "fingerprint" for the crystalline phases present.

Step-by-Step Methodology:

-

Sample Preparation: Finely grind the FAI powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Data Collection: Place the sample in a powder diffractometer. Collect the diffraction data over a relevant 2θ range using a monochromatic X-ray source (typically Cu Kα).

-

Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the crystal phase(s).

-

Lattice Parameter Refinement: Use software packages to perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters.

Single-Crystal X-ray Diffraction for Detailed Structural Elucidation:

Single-crystal XRD provides the most precise and detailed information about the atomic arrangement within a crystal lattice.[1]

Step-by-Step Methodology:

-

Crystal Selection and Mounting: Select a suitable single crystal of FAI and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the crystal structure and determine the initial atomic positions. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Diagram 2: General Workflow for Crystal Structure Analysis using XRD

Caption: A generalized workflow for determining the crystal structure of FAI using X-ray diffraction.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While XRD provides long-range structural information, solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei within the crystal lattice.[8][9] For FAI, ¹H and ¹³C ssNMR can provide valuable information about the formamidinium cation.

Key Insights from ssNMR:

-

Polymorph Differentiation: Different crystal polymorphs of FAI can exhibit distinct ssNMR spectra due to differences in the local environment of the atoms.

-

Cation Dynamics: ssNMR can be used to study the rotational dynamics of the formamidinium cation within the crystal lattice.

-

Impurity Detection: ssNMR is highly sensitive to the presence of impurities, even at low concentrations. For instance, the ¹³C resonance of the formamidinium cation in FAI is observed at approximately 156 ppm.[10]

Experimental Protocol Outline:

-

Sample Packing: Pack the powdered FAI sample into an NMR rotor.

-

Spectrometer Setup: Place the rotor in the solid-state NMR probe. Set up the experiment using appropriate pulse sequences (e.g., Cross-Polarization Magic Angle Spinning - CP/MAS) to enhance signal and resolution.

-

Data Acquisition: Acquire the ¹H and/or ¹³C ssNMR spectra.

-

Spectral Analysis: Process and analyze the spectra to extract chemical shifts, linewidths, and other relevant parameters.

Temperature-Dependent Phase Transitions

The polymorphic nature of FAI is a critical consideration for its application in perovskite synthesis. The phase transitions can be studied using a combination of temperature-variable XRD and thermal analysis techniques like Differential Scanning Calorimetry (DSC).

DSC Analysis:

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions and measure their associated enthalpy changes. DSC analysis of FAI reveals endothermic peaks corresponding to the solid-solid phase transitions at 346 K and 387 K, as well as melting and decomposition at higher temperatures.[3][4][5]

Diagram 3: Phase Transition Pathway of this compound

Caption: Schematic representation of the temperature-induced phase transitions in this compound.

Conclusion

A thorough understanding of the crystal structure of this compound is fundamental to advancing perovskite-based technologies. This guide has provided a detailed overview of the synthesis, structural characteristics, and phase behavior of FAI. By employing the robust experimental and analytical protocols described herein, researchers can ensure the quality and consistency of their FAI precursor, paving the way for the development of more efficient and stable optoelectronic devices. The interplay between the monoclinic, orthorhombic, and cubic phases of FAI, governed by temperature, underscores the importance of precise control over synthesis and processing conditions.

References

-

Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569–572. [Link]

-

Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Formamidinium iodide: crystal structure and phase transitions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Formamidinium iodide. PubChem. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. Engineered Science. [Link]

-

ResearchGate. (n.d.). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state 13 C-NMR Spectroscopy Data of Precursor Salts and FAxMA1-xPbI3 Phases. Retrieved from [Link]

-

ChemRxiv. (n.d.). Dimensional Reduction of Perovskite-Derived Structures in Formamidinium-Rich Lead Iodide Compositions. Retrieved from [Link]

-

ResearchGate. (2021). Crystal structure of new formamidinium triiodide jointly refined by single-crystal XRD, Raman scattering spectroscopy and DFT assessment of hydrogen-bond network features. ResearchGate. [Link]

-

ResearchGate. (n.d.). Intrinsic Phase Stability and Inherent Bandgap of Formamidinium Lead Triiodide Perovskite Single Crystals. Retrieved from [Link]

-

MDPI. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Materials, 16(3), 1049. [Link]

-

Pure. (2021). Raman spectroscopy insights into the α - and δ - phases of Formamidinium Lead Iodide (FAPbI3). Pure. [Link]

-

eScholarship. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. This compound | 879643-71-7 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formamidinium iodide: crystal structure and phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formamidinium iodide | CH5IN2 | CID 89906651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Properties of Formamidinium Hydroiodide (FAI)

Executive Summary

Formamidinium Hydroiodide [CH(NH₂)₂]⁺I⁻ (FAI) has emerged as a critical precursor material in the field of materials science, most notably for the fabrication of high-performance formamidinium-based perovskite solar cells. The intrinsic thermal properties of FAI are paramount as they directly influence the processing, stability, and operational lifetime of these advanced photovoltaic devices. This technical guide provides a comprehensive analysis of the key thermal characteristics of FAI, intended for researchers, materials scientists, and professionals in drug development and photovoltaics. We will delve into the causality behind experimental observations of its phase transitions, thermal decomposition pathways, and other critical thermodynamic properties, grounding our discussion in authoritative data and field-proven methodologies.

Introduction: The Pivotal Role of Formamidinium Hydroiodide

Formamidinium Hydroiodide is an organic salt that serves as the primary source of the formamidinium (FA⁺) cation in the synthesis of ABX₃ perovskite structures, such as FAPbI₃. Compared to its methylammonium (MA⁺) counterpart, the FA⁺ cation is larger and possesses a different symmetry, which imparts superior thermal stability and a more favorable bandgap in the resulting perovskite crystal lattice.[1] Understanding the thermal behavior of the FAI precursor is therefore not merely academic; it is fundamental to designing robust manufacturing protocols and ensuring the long-term reliability of perovskite-based optoelectronic devices. This guide will explore the temperature-induced structural changes and decomposition mechanisms that govern the material's behavior under thermal stress.

Structural Phase Transitions: A Temperature-Dependent Polymorphism

Formamidinium Hydroiodide exhibits a series of well-defined, reversible, solid-solid phase transitions as a function of temperature before it melts. These transformations involve significant changes in its crystal structure, which have profound implications for its use in synthesis. The primary techniques for characterizing these transitions are Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the transitions, and Temperature-Dependent X-ray Diffraction (TDXRD), which resolves the crystal structure at each phase.

DSC analysis of FAI reveals two primary endothermic peaks corresponding to solid-solid phase transitions prior to melting.[1][2] The first transition occurs at approximately 346 K (73 °C), marking the transformation from a monoclinic to an orthorhombic crystal system.[3][4] A second transition follows at around 387 K (114 °C), where the orthorhombic phase transforms into a cubic structure.[3][4] These transitions are critical processing parameters, as the crystal phase of the precursor can influence the quality and morphology of the final perovskite film.

Quantitative Phase Transition Data

The following table summarizes the key thermodynamic parameters associated with FAI's phase transitions as determined by DSC.

| Transition Event | Temperature (K) | Enthalpy of Transition (ΔH) (kJ mol⁻¹) | Crystal System Change | Reference |

| Solid-Solid 1 | 346 | 2.24 - 2.60 | Monoclinic → Orthorhombic | [1][3][4] |

| Solid-Solid 2 | 387 | 2.75 - 2.87 | Orthorhombic → Cubic | [1][3][4] |

| Melting | 525 | Not specified | Solid → Liquid | [2] |

| Decomposition | ~605 | Not specified | Liquid → Gas + Residue | [2] |

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized procedure for analyzing the phase transitions of FAI powder.

Objective: To determine the temperature and enthalpy of phase transitions in FAI.

Methodology:

-

Sample Preparation: Precisely weigh 5-10 mg of high-purity FAI powder into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent sublimation or decomposition products from escaping during the analysis.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the system at room temperature (e.g., 298 K).

-

Ramp the temperature at a controlled rate, typically 5 K/min or 10 K/min, under a constant flow of inert gas (e.g., Nitrogen or Argon at 50 mL/min).[4] The inert atmosphere prevents oxidative degradation.

-

Heat the sample to a temperature above the final expected transition but below significant decomposition, for instance, up to 500 K for phase transition analysis.

-

-

Data Analysis: The resulting DSC thermogram will show heat flow as a function of temperature. Endothermic peaks represent the phase transitions. Integrate the area under these peaks to calculate the enthalpy of transition (ΔH).

Visualization of Thermal Phase Progression

The following diagram illustrates the sequential phase changes of FAI upon heating.

Caption: Phase transition pathway of Formamidinium Hydroiodide with increasing temperature.

Thermal Decomposition: Pathway and Byproducts

The thermal stability of FAI is a critical parameter, as its decomposition can lead to defects in the perovskite crystal and compromise device performance. The decomposition of FAI is an irreversible process that begins to occur significantly as the material approaches its melting point, with mass loss starting around 520 K (247 °C).[1][4]

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) is the definitive technique for studying this process. TGA measures the change in mass with temperature, while MS identifies the chemical composition of the evolved gaseous byproducts.

Studies have shown that the thermal decomposition of FAI is complex. The primary gaseous products identified are sym-triazine, hydrogen cyanide (HCN), formamidine, and ammonia (NH₃).[5] The formation of sym-triazine suggests a reaction involving multiple formamidinium moieties.[5] The decomposition can be influenced by the surrounding atmosphere and contact with other materials. For instance, in contact with metal oxides like NiO, the decomposition temperature of FAI can be significantly lowered.[6]

Experimental Protocol: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition and identify the gaseous decomposition products of FAI.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of FAI into an alumina crucible suitable for TGA.

-

Instrument Coupling: The TGA instrument outlet is connected via a heated transfer line (typically heated to >150 °C to prevent condensation) to the inlet of a quadrupole mass spectrometer.[7]

-

Thermal Program:

-

Load the sample into the TGA furnace.

-

Purge the system with a high-purity inert carrier gas (e.g., Helium or Argon) at a controlled flow rate (e.g., 100 mL/min) to remove atmospheric contaminants.[5]

-

Heat the sample from room temperature to approximately 700-800 K at a constant heating rate (e.g., 10 or 20 K/min).[5]

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA curve) and the mass-to-charge (m/z) ratios of the evolved gases (MS spectra). The MS should scan a relevant range, for example, m/z = 1 to 100 amu.[5]

-

-

Data Analysis: Correlate the mass loss steps in the TGA curve with the appearance of specific m/z peaks in the mass spectrometer to identify the decomposition products at different temperatures.

Visualization of FAI Decomposition

This workflow illustrates the TGA-MS experimental process for analyzing FAI decomposition.

Caption: Experimental workflow for TGA-MS analysis of FAI thermal decomposition.

Other Key Thermal Properties: Heat Capacity and Thermal Conductivity

A complete thermal profile of a material requires knowledge of its specific heat capacity (Cₚ) and thermal conductivity (k).

-

Specific Heat Capacity (Cₚ): This property quantifies the amount of heat required to raise the temperature of a unit mass of the substance by one degree. It is crucial for thermodynamic modeling and understanding heat distribution during processing.

-

Thermal Conductivity (k): This measures a material's ability to conduct heat. In the context of solar cells, the thermal conductivity of the precursor and resulting perovskite layers affects heat dissipation and can influence device stability and performance under illumination.

Currently, there is a notable lack of published experimental data for the specific heat capacity and thermal conductivity of pure Formamidinium Hydroiodide. However, extensive research has been conducted on the heat capacity of the resulting perovskite, formamidinium lead iodide (FAPbI₃).[8][9][10] These studies, often employing precise adiabatic calorimetry, provide valuable insight into the thermodynamic functions of the final device material.[9][11] While not a direct measure for FAI, the data for FAPbI₃ serves as a critical proxy for modeling the thermal behavior of the complete perovskite system. The absence of direct data for FAI represents a research gap that, if filled, would enable more precise modeling of perovskite formation kinetics.

Conclusion and Future Outlook

Formamidinium Hydroiodide is a material with a complex and well-defined thermal profile. It undergoes a distinct series of crystallographic phase transitions from monoclinic to orthorhombic to cubic before melting at 525 K and subsequently decomposing. Its decomposition pathway is intricate, yielding a variety of gaseous products that are critical to understand for controlling defect formation in perovskite synthesis.

While its phase behavior and decomposition are well-characterized, a significant opportunity for future research lies in the direct experimental measurement of the specific heat capacity and thermal conductivity of pure FAI. Such data would provide a more complete thermodynamic picture of this vital precursor, enhancing the precision of thermal models for perovskite film formation and ultimately contributing to the rational design of more stable and efficient solar energy technologies.

References

-

Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569-575. Available at: [Link]

-

Petrov, A. A., et al. (2017). research communications Formamidinium iodide: crystal structure and phase transitions. IUCr Journals, 73, 569-575. Available at: [Link]

-

Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. ResearchGate. Available at: [Link]

-

Juarez-Perez, E. J., et al. (2016). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 4(23), 8853-8861. Available at: [Link]

-

Fabini, D. H., et al. (2016). Variable temperature and high-pressure crystal chemistry of perovskite formamidinium lead iodide: A single crystal X-ray diffraction and computational study. ResearchGate. Available at: [Link]

-

Ciccioli, A., et al. (2022). Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K. MDPI. Available at: [Link]

-

Paternò, G. M., et al. (2017). Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. The Journal of Physical Chemistry C, 121(41), 22716–22724. Available at: [Link]

-

Paternò, G. M., et al. (2017). Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. Europe PMC. Available at: [Link]

-

Aharon, S., et al. (2014). Temperature dependence of hole conductor free formamidinium lead iodide perovskite based solar cells. RSC Publishing. Available at: [Link]

-

Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. R Discovery. Available at: [Link]

-

Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. CNR-IRIS. Available at: [Link]

-

Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 125(40), 21846–21857. Available at: [Link]

-

Ciccioli, A., et al. (2022). Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K. National Institutes of Health (NIH). Available at: [Link]

-

Giansante, C., et al. (2022). Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated b. I.R.I.S.. Available at: [Link]

-

Ferdous, S., et al. (2020). Bulk and interfacial decomposition of formamidinium iodide (HC(NH2)2I) in contact with metal oxide. SciSpace. Available at: [Link]

-

Giansante, C., et al. (2022). Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated by Thermogravimetry and Effusion Techniques. National Institutes of Health (NIH). Available at: [Link]

-

Ciccioli, A., et al. (2022). Molar heat capacities of formamidinium lead iodide (FAPI) in the range of 5–357 K. ResearchGate. Available at: [Link]

-

Ciccioli, A., et al. (2022). Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K. Entropy, 24(2), 145. Available at: [Link]

-

Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. National Institutes of Health (NIH). Available at: [Link]

-

Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. ResearchGate. Available at: [Link]

-

Ciccioli, A., et al. (2022). Thermodynamic Study of Formamidinium Lead Iodide (CH 5 N 2 PbI 3 ) from 5 to 357 K. MDPI. Available at: [Link]

Sources

- 1. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Formamidine Hydroiodide precursor for perovskite synthesis

An In-Depth Technical Guide to Formamidinium Hydroiodide (FAI) as a Precursor for Perovskite Synthesis

Authored by a Senior Application Scientist

Foreword

In the rapidly advancing field of perovskite photovoltaics, the choice of precursor materials is paramount to achieving high power conversion efficiencies and long-term device stability. Among the various organic cations explored, formamidinium (FA) has emerged as a frontrunner, largely replacing the archetypal methylammonium (MA) cation in state-of-the-art perovskite solar cells. This guide provides a comprehensive technical overview of Formamidinium Hydroiodide (FAI), a key precursor for the synthesis of formamidinium-based lead halide perovskites. We will delve into the synthesis, purification, and characterization of FAI, explore its critical role in dictating perovskite film properties, and discuss the subsequent impact on solar cell performance and stability. This document is intended for researchers and professionals in the fields of materials science, chemistry, and renewable energy, offering both foundational knowledge and practical insights to accelerate innovation in perovskite technology.

The Ascendancy of Formamidinium in Perovskite Photovoltaics

The organic-inorganic hybrid perovskite structure, with the general formula ABX₃, allows for considerable flexibility in composition. The 'A' site cation, typically an organic molecule, plays a crucial role in determining the structural stability and optoelectronic properties of the material. While methylammonium lead iodide (MAPbI₃) was the material that initially propelled perovskite solar cells to prominence, it suffers from inherent thermal and environmental instabilities.

Formamidinium iodide (FAI) has been widely adopted as a superior alternative due to several key advantages.[1][2] The larger ionic radius of the formamidinium cation (2.53 Å) compared to the methylammonium cation (2.17 Å) results in a more symmetric perovskite crystal structure, which is beneficial for charge transport.[3] This structural difference also contributes to a more ideal bandgap for single-junction solar cells. Formamidinium lead iodide (FAPbI₃) possesses a narrower bandgap of approximately 1.48 eV, which is closer to the optimal value for solar energy conversion than the ~1.57 eV bandgap of MAPbI₃.[4][5] This allows for the absorption of a broader range of the solar spectrum, leading to higher potential short-circuit current densities.[6] Furthermore, FAPbI₃ exhibits enhanced thermal stability compared to its methylammonium counterpart.[2][5]

| Property | Formamidinium Lead Iodide (FAPbI₃) | Methylammonium Lead Iodide (MAPbI₃) | Significance |

| Bandgap | ~1.48 eV[2][4] | ~1.57 eV[4] | FAPbI₃ has a more optimal bandgap for single-junction solar cells, allowing for broader light absorption. |

| Thermal Stability | Higher[2][5] | Lower | FAPbI₃-based perovskites can withstand higher temperatures, crucial for long-term operational stability. |

| Power Conversion Efficiency (PCE) Potential | >25% | ~22% | The narrower bandgap and improved stability of FAPbI₃ contribute to higher achievable efficiencies.[5] |

Synthesis and Purification of Formamidinium Iodide

The quality of the FAI precursor is a critical determinant of the resulting perovskite film quality and device performance. High-purity FAI is essential to minimize defects and ensure reproducibility in research and manufacturing.[7]

Synthesis Protocol

A common and reliable method for synthesizing FAI is through the reaction of formamidinium acetate with hydroiodic acid.[8][9][10]

Reaction: CH₃COO⁻(NH₂)₂CH⁺ + HI → (NH₂)₂CHI + CH₃COOH

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve formamidinium acetate in a suitable solvent such as ethanol.[8] The reaction should be carried out in an ice bath to manage the exothermic nature of the reaction.

-

Addition of Hydroiodic Acid: Slowly add a molar excess of hydroiodic acid (57% in water) to the stirred solution.[9] A 1.5 to 2 times molar excess of HI is often used to drive the reaction to completion.[9][10]

-

Reaction: Continue stirring the mixture in the ice bath for approximately 2 hours.[10] Subsequently, allow the reaction to proceed at a slightly elevated temperature (e.g., 50 °C) for a short period (e.g., 10-30 minutes) to ensure complete reaction.[8][9]

-

Solvent Removal: Remove the solvent and acetic acid byproduct using a rotary evaporator.

-

Initial Washing: The resulting solid is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[9][10] This will yield a yellowish-white powder.

Caption: Workflow for the synthesis of crude Formamidinium Iodide.

Purification: The Key to High-Performance Devices

Impurities in FAI can act as charge recombination centers in the final perovskite film, detrimentally affecting device performance and stability.[11] Therefore, a robust purification step is crucial. Recrystallization is the most common method for purifying FAI.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude FAI powder in a minimal amount of a suitable hot solvent, such as ethanol.

-

Crystallization: Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath to induce crystallization. The pure FAI will crystallize out of the solution, leaving impurities behind in the solvent.

-

Washing and Drying: The resulting white, needle-like crystals are then washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under vacuum overnight.[9] This process should be repeated multiple times (typically 2-3 times) to achieve high purity (>99.99%).[12]

-

Storage: Purified FAI is hygroscopic and sensitive to light and air.[13] It should be stored in a dark, dry environment, preferably in a glovebox under an inert atmosphere.[12]

Caption: Recrystallization workflow for the purification of Formamidinium Iodide.

The Pivotal Role of FAI in Perovskite Film Formation

The formation of a high-quality perovskite film with large crystal grains and low defect density is essential for efficient solar cells. FAI plays a central role in this process, particularly in controlling the crystallographic phase of FAPbI₃.

The α- and δ-Phase Conundrum

FAPbI₃ can exist in two primary polymorphs at room temperature: the desired black, photoactive α-phase with a cubic perovskite structure, and a yellow, non-perovskite δ-phase with a hexagonal structure.[14] The δ-phase is thermodynamically more stable at room temperature, and its formation is a major challenge in the fabrication of FAPbI₃-based devices.

The transition from the undesirable δ-phase to the photoactive α-phase is a critical step in perovskite film fabrication and is often induced by thermal annealing.[15] The kinetics of this phase transformation significantly influence the morphology and grain size of the final perovskite film.[15]

Caption: Phase transition between the δ- and α-phases of FAPbI₃.

Strategies for Stabilizing the α-Phase

Several strategies have been developed to stabilize the α-phase of FAPbI₃ at room temperature:

-

Additive Engineering: The incorporation of small amounts of other cations, such as methylammonium (MA⁺) or cesium (Cs⁺), into the FAPbI₃ lattice can help to stabilize the α-phase.[16] Additives like methylammonium chloride (MACl) can also assist in the crystallization of phase-pure α-FAPbI₃.[4]

-

Solvent Engineering: The choice of solvent for the perovskite precursor solution and the use of anti-solvents during the spin-coating process can significantly influence the nucleation and growth of the perovskite crystals, favoring the formation of the α-phase.[8][17]

-

Dimensionality Engineering: The introduction of larger organic cations to form 2D/3D mixed perovskite structures can enhance the stability of the 3D α-phase.

Fabrication of FAI-Based Perovskite Solar Cells: A General Workflow

The fabrication of perovskite solar cells is typically carried out using solution-based methods, which are amenable to low-cost, large-scale manufacturing. The following is a generalized workflow for the fabrication of a planar n-i-p perovskite solar cell using FAI.

Experimental Workflow:

-

Substrate Preparation: A transparent conducting oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition: An ETL, such as TiO₂ or SnO₂, is deposited onto the TCO substrate. This layer facilitates the extraction of electrons from the perovskite layer.

-

Perovskite Layer Deposition: The perovskite precursor solution, containing FAI and a lead source (e.g., PbI₂), is spin-coated onto the ETL.[8] An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

-

Annealing: The film is then annealed at a specific temperature (e.g., 150-170 °C) to promote the δ- to α-phase transition and improve crystallinity.[8]

-

Hole Transport Layer (HTL) Deposition: An HTL, such as Spiro-OMeTAD, is deposited on top of the perovskite layer to facilitate the extraction of holes.

-

Metal Contact Deposition: Finally, a metal contact (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Caption: General workflow for the fabrication of a planar perovskite solar cell.

Stability and Degradation of FAI-Based Perovskites

-

Moisture and Oxygen: Exposure to humidity and oxygen can lead to the degradation of the perovskite material.[18] Water molecules can hydrate the perovskite lattice, leading to the decomposition of the material. The synergistic effect of water and oxygen can accelerate the degradation process.[18]

-

Light and Heat: Continuous exposure to light and elevated temperatures can also induce degradation in perovskite solar cells.[19] This can involve the formation of defects within the perovskite layer and at the interfaces with the charge transport layers.

Safety and Handling of Formamidinium Iodide

Formamidinium iodide is a chemical that requires careful handling to minimize health risks.

-

Hazards: FAI is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[20][21] It may also cause respiratory irritation.[20]

-

Precautions: When handling FAI, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][22] All handling should be performed in a well-ventilated area, such as a fume hood.[13]

-

Storage: As mentioned previously, FAI is sensitive to air, moisture, and light.[13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dark, dry place.[12][20]

Conclusion